molecular formula C12H12N2O B018486 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 22042-79-1

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B018486
CAS RN: 22042-79-1
M. Wt: 200.24 g/mol
InChI Key: VOMRTQQGXWPTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative, a class of compounds known for their diverse chemical properties and potential applications in various fields, including materials science and pharmacology. However, our focus will strictly adhere to its synthesis, structural analysis, and chemical properties, excluding any applications related to drug usage or pharmacological effects.

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, involves strategic chemical reactions that introduce functional groups at specific positions on the pyrazole ring. One method involves the Vilsmeier-Haack reaction, which has been utilized to synthesize a variety of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes, demonstrating the versatility and effectiveness of this approach in synthesizing complex pyrazole derivatives (Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been extensively studied using techniques such as X-ray diffraction. These studies reveal detailed geometric parameters and the orientation of substituents around the pyrazole core, providing insights into the compound's three-dimensional configuration and potential interaction sites for further chemical reactions (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leveraging the reactive sites on the molecule. For instance, the aldehyde group in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde can participate in nucleophilic addition reactions, while the pyrazole ring can engage in electrophilic substitution reactions. These reactions expand the utility of the compound in synthesizing more complex molecules (Jessica Orrego Hernandez et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in chemical syntheses. These properties are influenced by the nature of the substituents and the overall molecular structure of the compound. X-ray crystallography studies provide valuable data on the crystalline structure and packing of molecules, shedding light on the solid-state properties of these compounds (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Properties Analysis

The chemical properties of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, including reactivity, stability, and functional group behavior, are integral to its application in chemical syntheses. Studies focusing on the reactivity of the aldehyde group and the influence of the pyrazole ring on electronic distribution within the molecule contribute to a comprehensive understanding of its chemical behavior. Such insights are crucial for designing new reactions and predicting the compound's interaction with various reagents (Hu et al., 2010).

Scientific Research Applications

  • Crystallography

    • Application : The compound has been studied for its crystal structure .
    • Method : The crystal structure was determined using X-ray diffraction .
    • Results : The five- and six-membered rings form a dihedral angle of 68.41 (16)°. The aldehyde group is nearly coplanar with the pyrazole ring [C—C—C—O torsion angle = −0.4 (5)°]. The three-dimensional architecture is sustained by weak C—H O and C—H π interactions .
  • Organic Synthesis

    • Application : The compound is useful in organic synthesis .
    • Method : The specific methods of application in organic synthesis are not detailed in the source .
    • Results : The outcomes of its use in organic synthesis are not specified in the source .
  • Antibacterial Studies

    • Application : Pyrazole derivatives, such as the one , have been studied for their antibacterial properties .
    • Method : The specific methods of application in antibacterial studies are not detailed in the source .
    • Results : The outcomes of its use in antibacterial studies are not specified in the source .
  • Cytotoxic Efficiency Studies

    • Application : Some derivatives of the compound have shown excellent cytotoxic activity compared to that of standard reference drug .
    • Method : The specific methods of application in cytotoxic efficiency studies are not detailed in the source .
    • Results : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .
  • Blocking Agent for Isocyanates

    • Application : Pyrazole derivatives, such as the one , can be used as blocking agents for isocyanates .
    • Method : The specific methods of application in this context are not detailed in the source .
    • Results : The outcomes of its use as a blocking agent for isocyanates are not specified in the source .
  • Organic Synthesis

    • Application : The compound is useful in organic synthesis .
    • Method : The specific methods of application in organic synthesis are not detailed in the source .
    • Results : The outcomes of its use in organic synthesis are not specified in the source .

properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMRTQQGXWPTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066756
Record name 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

22042-79-1
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22042-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.668
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.